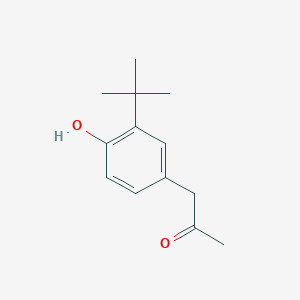

1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one

Descripción

1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one is an organic compound that belongs to the class of phenols and ketones It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a ketone functional group

Propiedades

Fórmula molecular |

C13H18O2 |

|---|---|

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

1-(3-tert-butyl-4-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O2/c1-9(14)7-10-5-6-12(15)11(8-10)13(2,3)4/h5-6,8,15H,7H2,1-4H3 |

Clave InChI |

PUDPMPUYIOBUFT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC1=CC(=C(C=C1)O)C(C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-(tert-butyl)-4-hydroxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₈O₂

- Molecular Weight : 206.28 g/mol

- CAS Number : 33839-13-3

The structure of 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one features a tert-butyl group attached to a hydroxyphenyl moiety, which enhances its stability and reactivity. The presence of the hydroxyl group contributes to its antioxidant capabilities by donating hydrogen atoms to free radicals.

Antioxidant Properties

The primary application of tert-butyl phenolic antioxidants, including this compound, is to inhibit oxidation in consumer products. These compounds are widely used as stabilizers in:

- Plastics and Polymers : They prevent oxidative degradation during processing and storage.

- Food Products : They are utilized to extend shelf life by preventing rancidity and spoilage due to oxidation .

Therapeutic Potential

Research has indicated that compounds similar to this compound may have therapeutic applications due to their ability to mitigate oxidative stress. Studies have shown that these antioxidants can:

- Protect Neuronal Cells : They reduce glutamate-induced oxidative toxicity, suggesting potential neuroprotective effects .

- Combat Inflammation : They exhibit anti-inflammatory properties that could be beneficial in conditions like arthritis and other inflammatory diseases .

Plastics and Coatings

In the plastics industry, tert-butyl phenolic antioxidants are crucial for enhancing the longevity and durability of products by preventing oxidative degradation. They are used in:

- Polyolefins : These antioxidants are added to polyolefin materials to improve thermal stability and resistance to UV light .

Personal Care Products

The compound is also found in cosmetics and personal care items where it acts as a preservative by preventing the oxidation of sensitive ingredients, thereby maintaining product efficacy and safety .

Food Safety Studies

A significant study evaluated the use of tert-butyl phenolic antioxidants in food packaging materials. It concluded that these compounds could safely be used in non-fatty food contact applications without exceeding migration limits into food products .

Environmental Exposure Analysis

Research on human exposure to tert-butyl phenolic antioxidants showed that metabolites could be detected in urine samples, indicating widespread environmental exposure and raising questions about potential health implications . This highlights the need for ongoing monitoring and risk assessment.

Mecanismo De Acción

The mechanism of action of 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophilic center. These interactions can influence biological pathways related to oxidative stress and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-tert-Butylphenyl)propan-2-one

- 1-(3,5-di-tert-Butyl-4-hydroxyphenyl)propan-2-one

- 1-(3-tert-Butyl-4-methoxyphenyl)propan-2-one

Uniqueness

1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one is unique due to the presence of both a hydroxyl group and a tert-butyl group on the aromatic ring. This combination imparts specific chemical properties, such as increased stability and potential antioxidant activity, which distinguishes it from other similar compounds.

Actividad Biológica

1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one, commonly referred to as a synthetic phenolic antioxidant, has garnered attention for its significant biological activities, particularly its antioxidant properties. This compound, with a CAS number of 33839-13-3 and a molecular weight of 248.36 g/mol, features a ketone functional group and a phenolic structure that contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a hydroxy group positioned on the aromatic ring. These structural features are crucial for its biological activity, particularly in modulating oxidative stress and inflammation, which are linked to various diseases including cancer and cardiovascular disorders.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties . The hydroxy group enhances its ability to scavenge free radicals, thereby reducing oxidative stress. Studies have shown that similar compounds can inhibit oxidative damage in cellular systems, making them potential candidates for therapeutic interventions against oxidative stress-related diseases .

The mechanism through which this compound exerts its antioxidant effects involves:

- Radical Scavenging: The hydroxy group donates electrons to free radicals, neutralizing them.

- Enzyme Modulation: It can modulate enzyme activity related to oxidative stress, potentially enhancing the body’s natural defense mechanisms against oxidative damage.

Case Studies

- Antioxidative Studies:

- Cytotoxicity Assessments:

- Investigations into the cytotoxic effects of phenolic compounds, including this compound, revealed that the introduction of a tert-butyl group led to increased cytotoxicity in certain cancer cell lines. This aligns with structure–activity relationship studies that highlight the importance of molecular structure in determining biological effects .

Applications and Implications

This compound has potential applications in:

- Pharmaceuticals: As an antioxidant agent in formulations aimed at reducing oxidative stress.

- Polymer Manufacturing: Used as an additive to enhance the stability of polymers against oxidative degradation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Antioxidant Activity | Cytotoxicity | Applications |

|---|---|---|---|

| This compound | High | Moderate | Pharmaceuticals, Polymers |

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate | Very High | High | Food preservatives |

| Butylated Hydroxyanisole (BHA) | Moderate | Low | Food additives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.